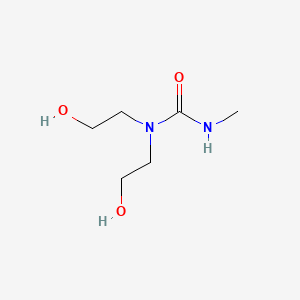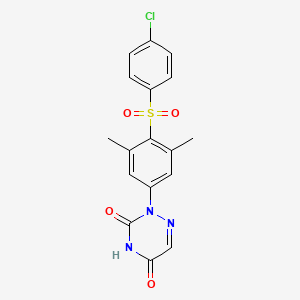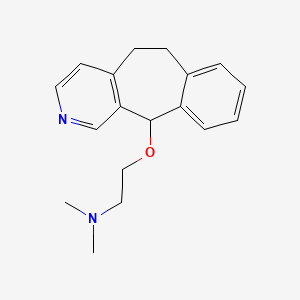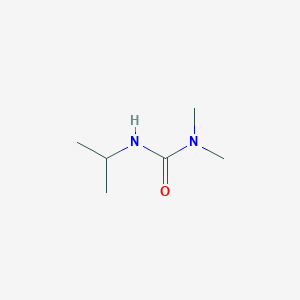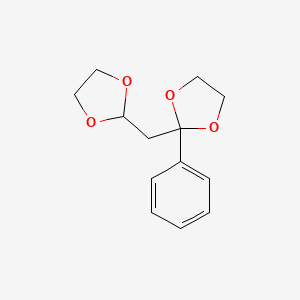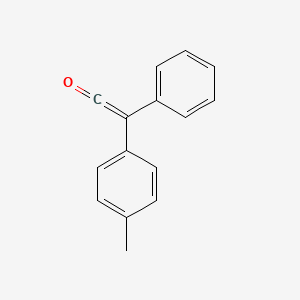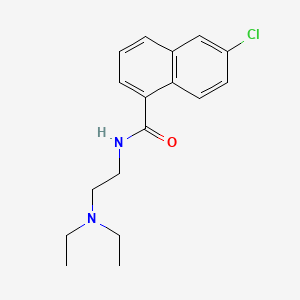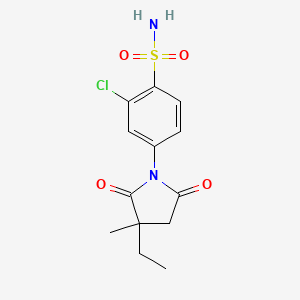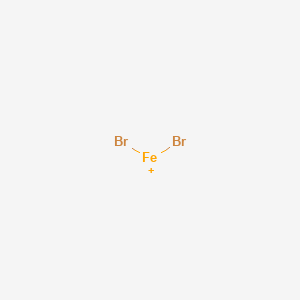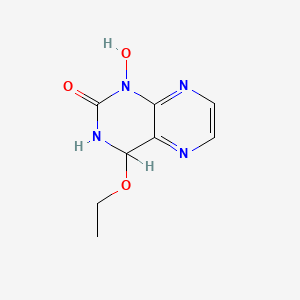
2(1H)-Pteridinone, 4-ethoxy-3,4-dihydro-1-hydroxy-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2(1H)-Pteridinone, 4-ethoxy-3,4-dihydro-1-hydroxy- is a heterocyclic compound belonging to the pteridinone family
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pteridinone, 4-ethoxy-3,4-dihydro-1-hydroxy- typically involves the cyclization of appropriate precursors under specific conditions. One common method might include the reaction of ethoxy-substituted amines with dihydropyrimidinones under acidic or basic conditions to form the pteridinone core.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the synthetic routes for higher yields and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
2(1H)-Pteridinone, 4-ethoxy-3,4-dihydro-1-hydroxy- can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using oxidizing agents.
Reduction: Reduction of the pteridinone ring to form dihydropteridinones.
Substitution: Nucleophilic or electrophilic substitution reactions on the ethoxy or hydroxy groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions may include the use of strong acids or bases, or specific catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield pteridinone derivatives with additional oxygen functionalities, while substitution reactions could introduce new functional groups.
科学研究应用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential therapeutic agent due to its biological activity.
Industry: May be used in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of 2(1H)-Pteridinone, 4-ethoxy-3,4-dihydro-1-hydroxy- involves its interaction with specific molecular targets. These could include enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.
相似化合物的比较
Similar Compounds
Pteridinone: The parent compound with similar structural features.
Dihydropteridinone: Reduced form with different chemical properties.
Ethoxy-substituted pteridines: Compounds with similar substituents but different core structures.
Uniqueness
2(1H)-Pteridinone, 4-ethoxy-3,4-dihydro-1-hydroxy- is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity
属性
CAS 编号 |
37440-34-9 |
|---|---|
分子式 |
C8H10N4O3 |
分子量 |
210.19 g/mol |
IUPAC 名称 |
4-ethoxy-1-hydroxy-3,4-dihydropteridin-2-one |
InChI |
InChI=1S/C8H10N4O3/c1-2-15-7-5-6(10-4-3-9-5)12(14)8(13)11-7/h3-4,7,14H,2H2,1H3,(H,11,13) |
InChI 键 |
PFKWRZWTAQSZTD-UHFFFAOYSA-N |
规范 SMILES |
CCOC1C2=NC=CN=C2N(C(=O)N1)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



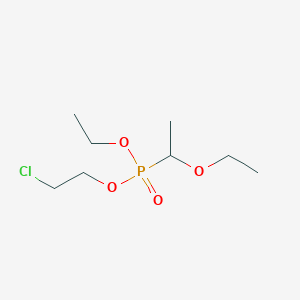
![5-[(E)-(4,4-dimethyl-5-oxopyrrolidin-2-ylidene)methyl]-3,3,5-trimethylpyrrolidin-2-one](/img/structure/B14675986.png)
